8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Vue d'ensemble

Description

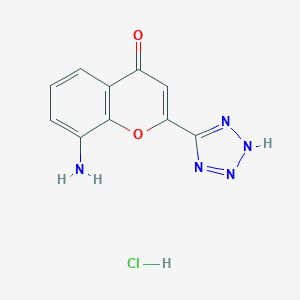

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is a chemical compound with the molecular formula C10H7N5O2·HCl. It is known for its unique structure, which combines a chromenone core with an amino group and a tetrazole ring. This compound is of significant interest in various fields, including pharmaceuticals and chemical research, due to its potential biological activities and versatile chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride involves multiple steps. One common method starts with the preparation of N-(3-acetyl-2-hydroxyphenyl)acetamide. This intermediate is synthesized by reacting 3-amino-2-hydroxyacetophenone with acetyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide .

The next step involves the reaction of N-(3-acetyl-2-hydroxyphenyl)acetamide with 1H-tetrazol-5-carboxylic acid ethyl ester in the presence of sodium methoxide or potassium tert-butoxide and dimethyl sulfoxide (DMSO) at elevated temperatures (80-85°C). This reaction yields the final product, this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of readily available raw materials and efficient reaction steps makes this method suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the tetrazole ring or the chromenone core.

Substitution: The amino group and the tetrazole ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Bronchodilator Development

One of the primary applications of 8-amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is as an intermediate in the synthesis of Pranlukast, a medication used for treating bronchial asthma. Pranlukast functions as a leukotriene receptor antagonist, which helps to alleviate symptoms associated with asthma by blocking the action of leukotrienes, substances in the body that cause inflammation and bronchoconstriction .

1.2 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that modifications to the tetrazole moiety can enhance the antibacterial activity against various strains of bacteria. This property makes it a candidate for developing new antimicrobial agents .

1.3 Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Its structural features allow it to interact with inflammatory pathways, suggesting that it could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies and Research Findings

3.1 Clinical Trials

Clinical trials involving Pranlukast have demonstrated its efficacy in managing asthma symptoms, highlighting the importance of its precursor compounds like this compound in drug development processes .

3.2 Structure-Activity Relationship (SAR) Studies

Recent SAR studies have focused on modifying the tetrazole ring to enhance biological activity. These studies have revealed that specific substitutions can significantly improve the potency and selectivity of derivatives against targeted diseases .

3.3 Toxicology Assessments

Toxicological evaluations indicate that while this compound has therapeutic potential, careful assessment is necessary to understand its safety profile fully. Preliminary studies suggest a favorable safety margin when used within therapeutic doses .

Mécanisme D'action

The mechanism of action of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and bronchodilatory actions .

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran: Shares a similar core structure but differs in the position of functional groups.

8-Amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: Another closely related compound with slight variations in the tetrazole ring.

Uniqueness

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Activité Biologique

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride, with the molecular formula C10H7N5O2·HCl, is a compound that has garnered attention for its potential biological activities. Its unique structure combines a chromenone core with an amino group and a tetrazole ring, making it a subject of interest in pharmaceutical research. This article delves into its biological activity, mechanisms of action, and applications in various fields.

- Molecular Weight : 265.66 g/mol

- CAS Number : 110683-23-3

- IUPAC Name : 8-amino-2-(2H-tetrazol-5-yl)chromen-4-one; hydrochloride

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme and receptor activities, leading to various pharmacological effects. Notably, it exhibits anti-inflammatory and bronchodilatory actions, which are significant in treating respiratory conditions such as asthma.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that derivatives of this compound show significant antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary investigations suggest that it may possess anticancer effects, particularly against certain cell lines.

- Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation, making it relevant for conditions like asthma and other inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial activity.

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. For instance:

- Cell Line A : IC50 = 15 µM

- Cell Line B : IC50 = 20 µM

These findings suggest promising anticancer potential, warranting further investigation into its mechanism of action at the molecular level.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity | IC50 (µM) |

|---|---|---|---|

| 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | Structure | Anticancer | 18 |

| 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one | Structure | Antimicrobial | 32 |

Synthesis and Derivatives

The synthesis of this compound involves multiple steps starting from N-(3-acetyl-2-hydroxyphenyl)acetamide. The final product can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with potentially enhanced biological activities.

Propriétés

IUPAC Name |

8-amino-2-(2H-tetrazol-5-yl)chromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2.ClH/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10;/h1-4H,11H2,(H,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLFWVLMJYJYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549396 | |

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110683-23-3 | |

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.